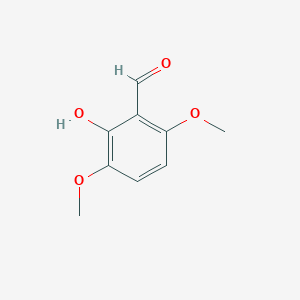
2-Hydroxy-3,6-dimethoxybenzaldehyde
概要
説明
2-Hydroxy-3,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O4. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
作用機序
Target of Action
The primary targets of 2-Hydroxy-3,6-dimethoxybenzaldehyde are the cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . These targets play a crucial role in maintaining the redox homeostasis of the cell and protecting it from oxidative stress .
Mode of Action
This compound interacts with its targets by disrupting the cellular antioxidation system . This disruption is achieved through the redox-active properties of the compound, which destabilize cellular redox homeostasis .
Biochemical Pathways
The affected pathways primarily involve the oxidative stress-response pathway. The compound’s antifungal activity is indicated through the use of deletion mutants in this pathway of Saccharomyces cerevisiae (sod1Δ, sod2Δ, glr1Δ) and two mitogen-activated protein kinase (MAPK) mutants of Aspergillus fumigatus (sakAΔ, mpkCΔ) . The downstream effects include increased sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Result of Action
The primary result of the compound’s action is the effective inhibition of fungal growth . This is achieved through the compound’s disruption of cellular antioxidation, which increases the sensitivity of fungal pathogens to other antifungal agents .
生化学分析
Biochemical Properties
The presence of an ortho-hydroxyl group in the aromatic ring of benzaldehydes has been found to increase their antifungal activity . This suggests that 2-Hydroxy-3,6-dimethoxybenzaldehyde may also interact with biomolecules in a similar manner.
Cellular Effects
Research on similar benzaldehydes has shown that they can disrupt cellular antioxidation systems . This disruption can inhibit microbial growth through destabilization of cellular redox homeostasis .
Temporal Effects in Laboratory Settings
It is known that benzaldehydes can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect the stability and degradation of this compound over time.
Metabolic Pathways
Benzaldehydes can be involved in various metabolic pathways, such as the formation of oximes and hydrazones .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3,6-dimethoxybenzaldehyde can be achieved through several methods. One common approach involves the Vielsmeyer-Haack reaction, which uses resorcinol or 2,6-dimethoxybenzaldehyde as starting materials . The reaction typically involves the use of reagents such as formylating agents and catalysts under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: 2-Hydroxy-3,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives .
科学的研究の応用
2-Hydroxy-3,6-dimethoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
類似化合物との比較
- 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
- 2-Hydroxy-5-methoxybenzaldehyde
- 4-Hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)
Comparison: 2-Hydroxy-3,6-dimethoxybenzaldehyde is unique due to the specific positioning of its methoxy and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable in various applications, particularly in its antimicrobial and synthetic utility .
特性
IUPAC Name |
2-hydroxy-3,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMMXJBGOHHJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428279 | |
| Record name | 2-Hydroxy-3,6-dimethoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64466-51-9 | |
| Record name | 2-Hydroxy-3,6-dimethoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


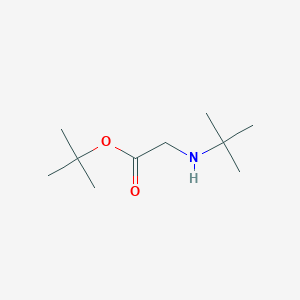
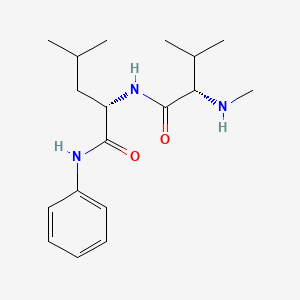
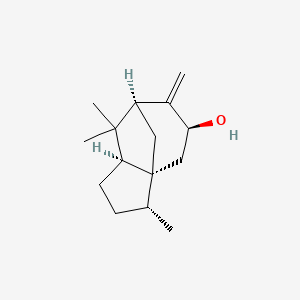
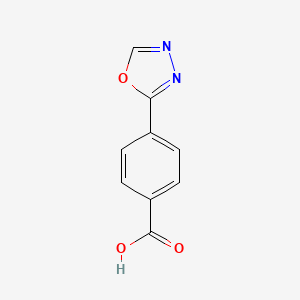

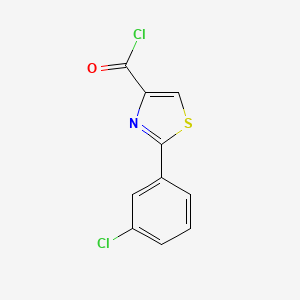

![(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate](/img/structure/B1609507.png)
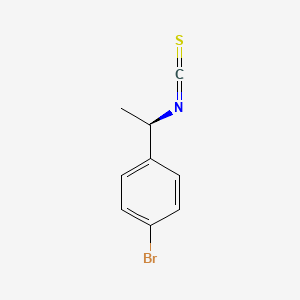
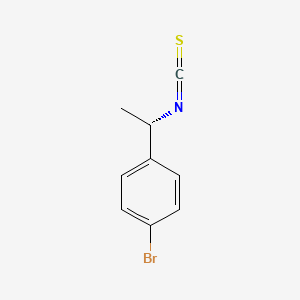
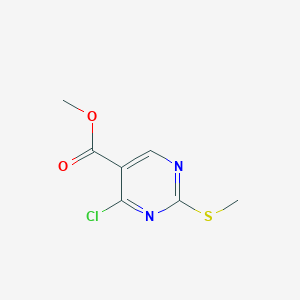
![N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine](/img/structure/B1609513.png)
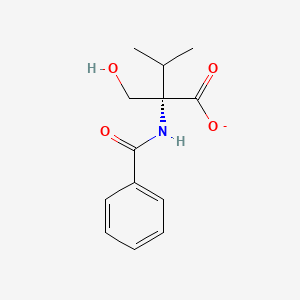
![3-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1609516.png)
